7,7'-(Vinylenebis((3-sulpho-4,1-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,3,6-trisulphonic acid
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Overview
Description
7,7’-(Vinylenebis((3-sulpho-4,1-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,3,6-trisulphonic acid is a complex organic compound known for its vibrant color properties and extensive use in dyeing and printing industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-(Vinylenebis((3-sulpho-4,1-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,3,6-trisulphonic acid typically involves multiple steps:
Diazotization: The process begins with the diazotization of an aromatic amine, which involves treating the amine with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a naphthalene derivative to form the azo compound.
Sulfonation: The resulting azo compound undergoes sulfonation to introduce sulfonic acid groups, enhancing its solubility in water.
Vinylene Linkage Formation: The final step involves the formation of the vinylenebis linkage, which connects two azo dye molecules through a vinylene group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pH, and reagent concentrations to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidative products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinones, nitroso compounds.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a pH indicator due to its color-changing properties in different pH environments. It is also employed in studying reaction mechanisms involving azo compounds.
Biology
In biological research, it serves as a staining agent for tissues and cells, helping to visualize cellular components under a microscope.
Medicine
While not directly used as a therapeutic agent, derivatives of this compound are investigated for their potential in drug delivery systems and as diagnostic tools.
Industry
The primary industrial application is in the textile industry for dyeing fabrics. Its high solubility and vibrant color make it ideal for producing bright, long-lasting dyes.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The azo linkage can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can further react with other molecules. The sulfonic acid groups enhance its solubility and interaction with polar substrates.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Direct Blue 1: Used in textile dyeing.
Uniqueness
Compared to similar compounds, 7,7’-(Vinylenebis((3-sulpho-4,1-phenylene)imino(6-chloro-1,3,5-triazine-4,2-diyl)imino(2-((aminocarbonyl)amino)-4,1-phenylene)azo))bisnaphthalene-1,3,6-trisulphonic acid is unique due to its complex structure, which provides multiple sites for interaction and modification. This complexity allows for a broader range of applications and more precise control over its properties in various environments.
Properties
CAS No. |
94022-71-6 |
---|---|
Molecular Formula |
C54H40Cl2N18O26S8 |
Molecular Weight |
1684.4 g/mol |
IUPAC Name |
7-[[2-(carbamoylamino)-4-[[4-[4-[(E)-2-[4-[[4-[3-(carbamoylamino)-4-[(3,6,8-trisulfonaphthalen-2-yl)diazenyl]anilino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-3-sulfoanilino]-6-chloro-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C54H40Cl2N18O26S8/c55-47-65-51(59-27-7-9-35(37(15-27)63-49(57)75)71-73-39-21-33-25(13-45(39)107(95,96)97)11-31(101(77,78)79)19-43(33)105(89,90)91)69-53(67-47)61-29-5-3-23(41(17-29)103(83,84)85)1-2-24-4-6-30(18-42(24)104(86,87)88)62-54-68-48(56)66-52(70-54)60-28-8-10-36(38(16-28)64-50(58)76)72-74-40-22-34-26(14-46(40)108(98,99)100)12-32(102(80,81)82)20-44(34)106(92,93)94/h1-22H,(H3,57,63,75)(H3,58,64,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91)(H,92,93,94)(H,95,96,97)(H,98,99,100)(H2,59,61,65,67,69)(H2,60,62,66,68,70)/b2-1+,73-71?,74-72? |
InChI Key |
JVHQMRKDOHWFRC-CLECRFOMSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)N)Cl)S(=O)(=O)O)/C=C/C6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=C(C=C8)N=NC9=CC1=C(C=C(C=C1C=C9S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)N)Cl)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)N)Cl)S(=O)(=O)O)C=CC6=C(C=C(C=C6)NC7=NC(=NC(=N7)NC8=CC(=C(C=C8)N=NC9=CC1=C(C=C(C=C1C=C9S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)NC(=O)N)Cl)S(=O)(=O)O |
Origin of Product |
United States |
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